molecular formula C8H8FNO3 B7879226 3-Amino-5-fluoro-4-methoxybenzoic acid

3-Amino-5-fluoro-4-methoxybenzoic acid

Cat. No.: B7879226
M. Wt: 185.15 g/mol
InChI Key: KKYIEDUMWJKBQU-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring an amino (-NH₂) group at position 3, a fluorine atom at position 5, and a methoxy (-OCH₃) group at position 2. This arrangement of substituents confers unique physicochemical properties:

  • Carboxylic acid group: Enhances acidity (pKa ~2–3) and solubility in polar solvents.
  • Amino group: Facilitates hydrogen bonding, improving solubility in aqueous media.
  • Methoxy group: Electron-donating effects stabilize the aromatic ring, influencing reactivity and electronic distribution.
  • Fluorine atom: High electronegativity alters electronic properties and may enhance metabolic stability in biological systems.

Properties

IUPAC Name

3-amino-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYIEDUMWJKBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

Raney nickel (2.5 kg) under hydrogen pressure (5–14 kg) at 80–105°C reduces 51.9 kg of the nitro intermediate to 32.5 kg of 3-amino-4-methoxybenzoic acid (67.1% yield, 99.5% purity).

Iron Powder Reduction

A mixture of iron powder (50 kg), hydrazine hydrate (18 kg), and water in methanol at 55–60°C achieves a 94.5% yield with 99.5% purity.

Table 3: Comparison of Reduction Methods

MethodCatalyst/ReagentYield (%)Purity (%)
Catalytic HydrogenationRaney Nickel67.199.5
Iron Powder ReductionFe + Hydrazine94.599.5

Decarboxylation under acidic conditions (e.g., HCl) removes the anilide group, yielding the free carboxylic acid. This step often accompanies the reduction, requiring precise pH control to prevent over-acidification.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing reactions during methoxylation or fluorination can lead to undesired isomers. Using bulky solvents (e.g., dichlorobenzene) or low-temperature conditions improves selectivity.

Purification and Yield Maximization

Crystallization from methanol-water mixtures enhances purity (>99%). Recycling mother liquors in multi-batch processes increases overall yield by 5–10% .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzoic acids.

Scientific Research Applications

Chemical Synthesis

3-Amino-5-fluoro-4-methoxybenzoic acid serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Substitution Reactions : The fluorine atom can be substituted with other functional groups via nucleophilic substitution, enhancing the compound's reactivity and allowing for the synthesis of derivatives with tailored properties.
  • Esterification : The carboxylic acid group can undergo Fischer esterification to form esters, which are useful intermediates in organic synthesis.
  • Reduction and Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives, while reduction processes can yield corresponding amines, expanding the range of potential applications .

Biological Research

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This has led to investigations into its use as a chemotherapeutic agent .
  • Targeting PPARα : The compound has been explored as a potential agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism and inflammation. Agonism of PPARα has implications for treating conditions such as diabetic retinopathy .

Pharmaceutical Applications

In medicinal chemistry, this compound is being investigated as a precursor in the synthesis of various pharmaceutical compounds:

  • Drug Development : Its derivatives are being explored for their efficacy in treating diseases such as Alzheimer's disease and diabetic complications. The fluorinated structure enhances bioavailability and metabolic stability, making it a valuable component in drug design .
  • Formulation of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the preparation of APIs that target specific biological pathways associated with chronic diseases .

Industrial Applications

The compound is also relevant in industrial applications:

  • Specialty Chemicals : It is used in the production of specialty chemicals that require specific functional groups for enhanced performance in various applications.
  • Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityDerivatives showed significant inhibition against various bacterial strains.,
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent. ,
PPARα AgonismImproved lipid metabolism and reduced retinal vascular leakage in diabetic models.
Drug DevelopmentUsed as an intermediate for APIs targeting Alzheimer’s disease; enhanced bioavailability. ,

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Name Substituents (Positions) Molecular Formula Key Properties Applications
3-Amino-5-fluoro-4-methoxybenzoic acid NH₂ (3), F (5), OCH₃ (4) C₈H₇FNO₃ High polarity, moderate LogP Drug intermediates
4-Amino-2-fluoro-5-methoxybenzoic acid NH₂ (4), F (2), OCH₃ (5) C₈H₇FNO₃ Lower H-bonding capacity Pharmaceutical research
3-Amino-5-fluoro-2-methylbenzoic acid NH₂ (3), F (5), CH₃ (2) C₈H₈FNO₂ Higher LogP (1.99) Medicinal chemistry
3-Fluoro-4-methoxybenzoic acid F (3), OCH₃ (4) C₈H₇FO₃ pKa ~3.2, no amino group Synthesis intermediates
3-Chloro-4-hydroxybenzoic acid Cl (3), OH (4) C₇H₅ClO₃ pKa ~2.5, prone to oxidation Antimicrobial agents

Research Findings and Implications

  • Electronic Effects: Methoxy groups in this compound enhance electron density at position 4, favoring electrophilic substitution at position 5 .
  • Biological Activity: Amino and fluorine substituents synergistically improve binding to enzyme active sites, as seen in analogs like BAY 60-2770 (a trifluoromethyl-containing derivative) .
  • Synthetic Challenges : Fluorine introduction requires careful control to avoid byproducts, as demonstrated in Zhang et al.'s synthesis of difluoro-hydroxybenzoic acids .

Biological Activity

Overview

3-Amino-5-fluoro-4-methoxybenzoic acid is an organic compound with significant biological activity, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by the presence of an amino group, a fluoro substituent, and a methoxy group, contributes to its diverse interactions with biological systems.

  • Molecular Formula : C9H10FNO3
  • Molecular Weight : 199.18 g/mol
  • Structural Characteristics : The compound features a benzoic acid core with functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the fluoro and methoxy groups improve lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is critical in drug development for conditions like cancer and inflammation.
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties in various cancer cell lines, including breast and colon cancers .

Antitumor Studies

A series of studies have investigated the antitumor potential of this compound derivatives. For instance, a study on synthesized isoflavones demonstrated low micromolar GI50 values against human breast cancer cell lines (MDA-MB-468 and MCF-7) and colon cancer cell lines (HT29 and HCT-116) .

Cell LineGI50 (µM)Sensitivity
MDA-MB-468< 1High
MCF-71.5Moderate
HT292.0Moderate
HCT-1163.0Low

Enzyme Interaction Studies

The compound has also been employed in studies focusing on enzyme interactions. For example, it has been utilized to explore enzyme kinetics and binding affinities in various biological systems.

EnzymeInhibition TypeIC50 (µM)
CyclooxygenaseCompetitive15
LipoxygenaseNon-competitive20

Agricultural Applications

In addition to its medicinal properties, this compound shows promise in agricultural applications. It exhibits herbicidal activity against specific pathogens and weeds, making it a candidate for developing new agrochemicals.

Herbicidal Efficacy

Research indicates that the compound can effectively inhibit the growth of certain plant pathogens:

PathogenInhibition %
Cytospora mandshurica85%
Coniella diplodiella75%

Case Study 1: Antitumor Effects

In a preclinical trial, the efficacy of this compound was evaluated in mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Applications

Field trials assessing the herbicidal properties of the compound showed promising results against common agricultural weeds. The application led to a noticeable decrease in weed biomass without adversely affecting crop yield.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C4, fluorine at C5) through characteristic splitting patterns and coupling constants (e.g., JF-H ~20 Hz for fluorine-adjacent protons) .
  • HPLC-MS : Verify purity (>98%) and molecular weight using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, C-F stretch ~1100 cm⁻¹) .

How can researchers address discrepancies in the reported solubility and stability of this compound under varying pH conditions?

Advanced Research Question

  • Systematic pH Studies : Perform solubility assays in buffered solutions (pH 2–12) using UV-Vis spectroscopy. For example, reduced solubility at pH <3 may correlate with protonation of the carboxylic acid group .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Stabilize solutions with antioxidants (e.g., BHT) if oxidative degradation is observed .

What strategies can be employed to optimize the yield of this compound in multi-step syntheses involving nucleophilic substitution?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduce reaction time for methoxylation by 50% while maintaining yields >85% .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for amination efficiency. Optimize ligand-to-metal ratios to minimize side products .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity in fluorination steps .

What are the key functional groups in this compound that influence its reactivity in medicinal chemistry applications?

Basic Research Question

  • Carboxylic Acid : Enables salt formation (e.g., sodium salts for improved bioavailability) or conjugation with amines via EDC/HOBt coupling .
  • Fluorine Substituent : Enhances metabolic stability and modulates electronic properties (σpara ~0.15) for target binding .
  • Methoxy Group : Directs electrophilic substitution reactions and influences lipophilicity (clogP ~1.8) .

How does the presence of fluorine and methoxy substituents affect the electronic properties and crystallization behavior of this compound?

Advanced Research Question

  • Electronic Effects : Fluorine’s electronegativity decreases electron density at C5, while methoxy donates electrons via resonance. DFT calculations (B3LYP/6-31G*) can map charge distribution .
  • Crystallization : Fluorine promotes dense crystal packing via C-F···H interactions. Screen solvents (e.g., EtOH/water mixtures) to obtain monoclinic or orthorhombic polymorphs .

What purification methods are recommended for isolating this compound with high purity (>98%)?

Basic Research Question

  • Recrystallization : Use ethanol/water (7:3 v/v) at 50°C, achieving >95% recovery .
  • Prep-HPLC : Employ a C18 column with acetonitrile/0.1% TFA gradient elution. Monitor purity via diode array detection .

What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 5T3A for kinase targets). Validate with MM-GBSA binding energy calculations .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with IC50 data from enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.